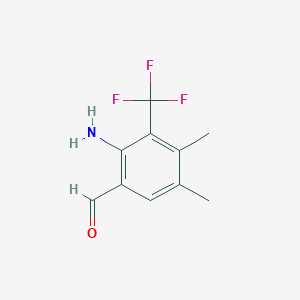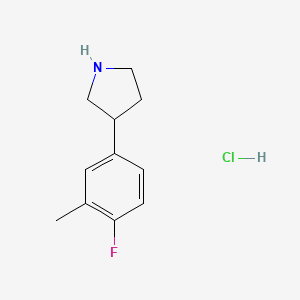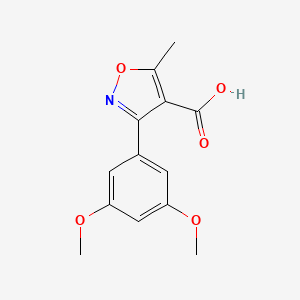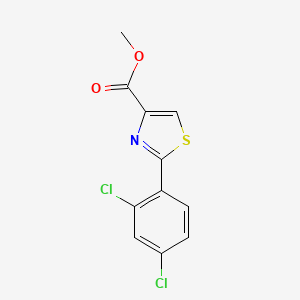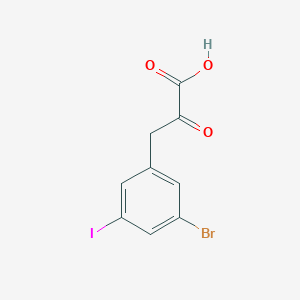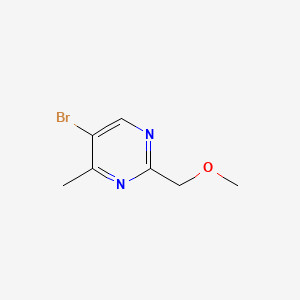
5-Bromo-2-(methoxymethyl)-4-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(methoxymethyl)-4-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleic acids. The presence of bromine, methoxymethyl, and methyl groups in this compound makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(methoxymethyl)-4-methylpyrimidine typically involves the bromination of 2-(methoxymethyl)-4-methylpyrimidine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(methoxymethyl)-4-methylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyrimidine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents such as tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include 2-(methoxymethyl)-4-methylpyrimidine derivatives with various substituents replacing the bromine atom.
Oxidation Reactions: Products include 2-(formylmethyl)-4-methylpyrimidine or 2-(carboxymethyl)-4-methylpyrimidine.
Reduction Reactions: Products include 2-(methoxymethyl)-4-methylpyrimidine or fully reduced pyrimidine derivatives.
Applications De Recherche Scientifique
5-Bromo-2-(methoxymethyl)-4-methylpyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with enzymes and receptors.
Medicine: It serves as a building block for the development of antiviral and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(methoxymethyl)-4-methylpyrimidine depends on its specific application. In biological systems, it may act as an inhibitor or modulator of enzyme activity by interacting with the active site or binding to specific receptors. The presence of the bromine atom and methoxymethyl group can enhance its binding affinity and selectivity towards target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-chloro-4-(methoxycarbonyl)pyrimidine: Similar in structure but with a chloro and methoxycarbonyl group instead of methoxymethyl and methyl groups.
5-Bromo-2-(methoxymethyl)-4-methylpyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
5-Bromo-2-(methoxymethyl)-4-methylpyrimidine is unique due to the combination of its functional groups, which provide specific reactivity and selectivity in chemical reactions
Propriétés
Formule moléculaire |
C7H9BrN2O |
|---|---|
Poids moléculaire |
217.06 g/mol |
Nom IUPAC |
5-bromo-2-(methoxymethyl)-4-methylpyrimidine |
InChI |
InChI=1S/C7H9BrN2O/c1-5-6(8)3-9-7(10-5)4-11-2/h3H,4H2,1-2H3 |
Clé InChI |
JJHXAACMBGXRFL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC=C1Br)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


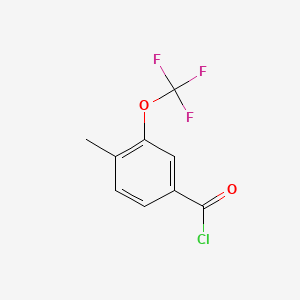

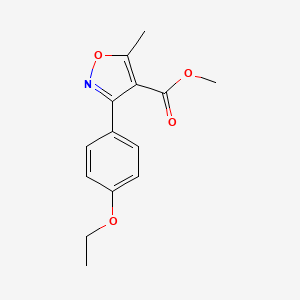
![N-Boc-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine](/img/structure/B13680385.png)
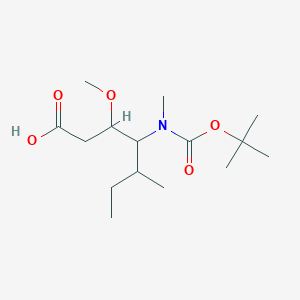
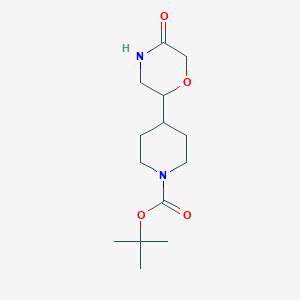
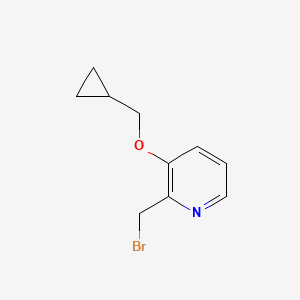
![2-(2,6-Difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13680416.png)
